头孢菌素C
描述
科学研究应用
头孢菌素C在科学研究中具有广泛的应用,包括:
准备方法
合成路线和反应条件: 头孢菌素C主要通过真菌黄曲霉发酵生产 . 生物合成包括将青霉素N转化为脱乙酰氧this compound,然后进行进一步修饰以生产this compound . This compound的工业生产涉及优化发酵过程以提高产量和效价 .
工业生产方法: this compound的工业生产通常涉及使用黄曲霉进行大规模发酵。 分子生物学和代谢工程的进步导致了高产量菌株的开发和优化发酵条件 . 此外,已经开发出酶法将this compound转化为7-氨基头孢烷酸,它是合成半合成头孢菌素的关键中间体 .
化学反应分析
反应类型: 头孢菌素C会发生各种化学反应,包括氧化、还原和取代。 这些反应对于修饰该化合物以生产不同的头孢菌素衍生物至关重要 .
常用试剂和条件: 用于this compound化学修饰的常用试剂包括D-氨基酸氧化酶和GL-7-ACA酰化酶 . 这些酶在温和条件下促进this compound转化为7-氨基头孢烷酸,使该过程环保高效 .
主要产物: this compound化学反应形成的主要产物包括各种半合成头孢菌素,例如头孢噻吩、头孢唑林和头孢呋辛 . 与母体化合物相比,这些衍生物具有增强的抗菌活性并改善了药代动力学特性 .
作用机制
相似化合物的比较
头孢菌素C在结构上类似于其他头孢菌素和青霉素,共享β-内酰胺环,这对它们的抗菌活性至关重要 . this compound具有独特的特性,例如其对酸的稳定性和无毒性,使其成为开发新型抗生素的宝贵先导化合物 .
类似化合物:
总之,this compound是抗生素研究领域的基础化合物,对新型头孢菌素类抗生素的开发做出了重大贡献。其独特的特性和广泛的应用使其成为化学、生物学、医学和工业研究中的重要课题。
生物活性
Cephalosporin C (CPC) is a notable member of the cephalosporin antibiotic family, first isolated from the fungus Acremonium chrysogenum in 1961. While it is not widely used as a therapeutic agent due to its relatively weak antibacterial activity, it serves as a crucial precursor for the development of semi-synthetic cephalosporins, which are extensively utilized in clinical settings. This article explores the biological activity of cephalosporin C, including its mechanisms, production enhancements, and relevant case studies.
Cephalosporin C exerts its antibacterial effects primarily through the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This inhibition leads to cell lysis and death, particularly effective against certain Gram-positive and some Gram-negative bacteria. However, CPC demonstrates limited activity against staphylococci and other resistant strains due to its inherent structural properties that make it susceptible to β-lactamase enzymes produced by some bacteria .
Biological Activity Profile
The biological activity of cephalosporin C can be summarized as follows:
Property | Description |
---|---|
Source | Isolated from Acremonium chrysogenum |
Chemical Structure | Contains a β-lactam ring; derivative of penicillin |
Antibacterial Spectrum | Moderate activity against Salmonella typhi and Staphylococcus aureus |
Resistance | Resistant to certain β-lactamases but not all |
Toxicity | Non-toxic in vivo; exhibits safety in animal models |
Production Enhancements
Recent advancements in genetic engineering have significantly improved the production yields of cephalosporin C. A study demonstrated that introducing multiple genes associated with CPC biosynthesis into an industrial strain of Acremonium chrysogenum resulted in a remarkable increase in CPC production—up to 116.3% higher than the parental strain. The genes included cefG and cefEF, critical for the final steps of CPC biosynthesis, and vgb, which encodes a bacterial hemoglobin that enhances oxygen availability during fermentation .
Case Studies
- Historical Development : The discovery of cephalosporin C marked a pivotal moment in antibiotic development. Initial studies showed that crude extracts from Acremonium chrysogenum could suppress bacterial growth effectively, leading to further research into its chemical modifications and applications .
- Synthetic Derivatives : The synthesis of 7-aminocephalosporanic acid (7-ACA) from cephalosporin C has been foundational for creating various cephalosporins with enhanced antibacterial properties. This transformation allows for the development of drugs capable of overcoming bacterial resistance mechanisms .
- Biological Assays : A study utilized Vibrio cholerae to assay low concentrations of cephalosporin C in culture fluids, demonstrating its practical application in microbiological research and the assessment of antibiotic efficacy .
Research Findings
Research continues to explore the full potential of cephalosporin C and its derivatives:
- In Vivo Activity : Studies indicate that while cephalosporin C itself may not be highly active, its derivatives show significant promise in treating infections caused by resistant bacteria. For instance, semi-synthetic derivatives have been developed that maintain efficacy against strains resistant to penicillin .
- Mechanistic Studies : Investigations into the structural modifications of CPC have revealed insights into how changes can enhance its stability and activity against resistant bacterial strains. These findings are crucial for guiding future antibiotic development strategies .
属性
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O8S/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26)/t9-,11-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKIDJSKDBPKTQ-GLXFQSAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
||
Record name | Cephalosporin C [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephalosporin C disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039879215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90960427 | |
Record name | Cephalosporin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61-24-5, 11111-12-9, 39879-21-5 | |
Record name | Cephalosporin C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cephalosporin C [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephalosporin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011111129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephalosporin C disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039879215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephalosporin C | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03313 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cephalosporin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(5-amino-5-carboxyvaleramido)cephalosporanic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.456 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Disodium [6R-[6α,7β(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.681 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEPHALOSPORIN C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XIY7HJT5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cephalosporin C exert its antibacterial effect?
A1: Cephalosporin C, like other β-lactam antibiotics, targets bacterial transpeptidases, also known as penicillin-binding proteins (PBPs) [, , ]. These enzymes are crucial for peptidoglycan synthesis, a vital component of the bacterial cell wall. By inhibiting PBPs, cephalosporin C disrupts cell wall formation, ultimately leading to bacterial cell death.
Q2: Does cephalosporin C's interaction with PBPs differ from other cephalosporins?
A2: While cephalosporin C shares the core β-lactam mechanism with other cephalosporins, its interaction with specific PBPs can differ based on its side chain [, ]. This difference in binding affinity can influence its spectrum of activity and potency against various bacterial species.
Q3: Are there any downstream effects on bacterial cells after cephalosporin C treatment?
A3: Inhibition of PBPs by cephalosporin C triggers a cascade of events in bacterial cells [, , ]. Besides disrupting cell wall synthesis, it can activate autolytic enzymes, leading to cell lysis. Additionally, it can induce morphological changes in bacteria, affecting their growth and division.
Q4: What is the molecular formula and weight of cephalosporin C?
A4: The molecular formula of cephalosporin C is C16H21N3O8S, and its molecular weight is 415.43 g/mol.
Q5: Are there specific spectroscopic data available to identify cephalosporin C?
A5: Yes, cephalosporin C exhibits characteristic ultraviolet (UV) absorption properties, with a distinct peak around 260 nm []. Infrared (IR) spectroscopy can also be used to identify specific functional groups within the molecule, further confirming its identity [].
Q6: How stable is cephalosporin C in aqueous solutions?
A6: Cephalosporin C can undergo hydrolysis in aqueous solutions, particularly at higher temperatures and extreme pH values [, ]. This degradation process can lead to the formation of less active compounds like desacetylcephalosporin C.
Q7: Are there specific conditions or substances that can affect the stability of cephalosporin C?
A7: The presence of certain substances, like sodium thiosulfate, can lead to the non-biological conversion of cephalosporin C to a different derivative, cephalosporin C(x) [, ]. Additionally, the presence of enzymes like cephalosporin C acetyl esterase can also impact its stability [].
Q8: Are there any known enzymatic reactions involving cephalosporin C as a substrate?
A8: Yes, cephalosporin C acts as a substrate for enzymes like cephalosporin C acylase [, , ]. This enzyme catalyzes the hydrolysis of cephalosporin C to produce 7-aminocephalosporanic acid (7-ACA), a key intermediate for synthesizing various semi-synthetic cephalosporins.
Q9: Can you elaborate on the catalytic mechanism of cephalosporin C acylase and its significance?
A9: Cephalosporin C acylase is a heterodimeric enzyme that cleaves the side chain of cephalosporin C [, , ]. This reaction is crucial for the industrial production of 7-ACA, which lacks intrinsic antibacterial activity but serves as a versatile starting material for introducing various side chains to generate potent semi-synthetic cephalosporins.
Q10: Have computational methods been employed to study cephalosporin C and its derivatives?
A10: Yes, computational techniques like homology modeling and molecular docking have been used to study the interaction of cephalosporin C acylase with its substrate, cephalosporin C [, ]. This information allows researchers to understand the enzyme's catalytic mechanism and design mutants with improved activity or altered substrate specificity.
Q11: How do structural modifications of cephalosporin C affect its activity?
A11: Modifications to the cephalosporin C structure, particularly the side chain at position 7, significantly influence its pharmacological properties [, , ]. These alterations can impact its binding affinity for PBPs, impacting its spectrum of activity, potency, and stability.
Q12: Can you provide specific examples of how side-chain modifications alter cephalosporin C activity?
A12: Replacing the D-α-aminoadipyl side chain of cephalosporin C with a phenylacetyl group, like in benzylpenicillin, can enhance its activity against certain gram-positive bacteria []. Conversely, modifications introducing a carbamoyl group at the 3-methyl position, like in A16886A, can confer activity against specific resistant strains [].
Q13: What are the challenges associated with the formulation of cephalosporin C?
A13: Cephalosporin C's susceptibility to hydrolysis necessitates careful consideration during formulation [, ]. Stabilizing agents and controlled pH environments can be employed to minimize degradation and ensure optimal shelf life.
Q14: Are there any alternative formulation strategies being explored to improve cephalosporin C stability?
A14: Research focuses on developing novel drug delivery systems, such as liposomes or nanoparticles, to encapsulate and protect cephalosporin C from degradation [, ]. These approaches aim to enhance its stability, solubility, and bioavailability, potentially enabling more efficient drug delivery.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。